Enhanced Molecular Complexity via Dual Functional Handles at C3 and C4
The target compound uniquely integrates both a 4-chloro leaving group and a 3-cyclopropanecarbonyl ketone on the 7-azaindole core, enabling sequential chemoselective transformations. In contrast, a commonly available alternative like 4-Chloro-7-azaindole (CAS 55052-28-3) completely lacks the 3-acyl substituent, requiring synthetically demanding C3 functionalization at a later stage . The cyclopropanecarbonyl group itself is a metabolically stable bioisostere for isopropyl or tert-butyl groups, offering properties that linear alkyl ketone analogs cannot provide [1].
| Evidence Dimension | Functional group complexity (number of synthetic handles) |
|---|---|
| Target Compound Data | 2 orthogonal handles (4-Cl, 3-cyclopropanecarbonyl) |
| Comparator Or Baseline | 4-Chloro-7-azaindole (CAS 55052-28-3): 1 handle (4-Cl only); Cyclopropyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone (CAS 918515-27-2): 1 handle (3-acyl only) |
| Quantified Difference | Qualitative structural advantage; the target reduces a de novo C3 acylation step from a typical multi-step sequence |
| Conditions | Retrosynthetic analysis for kinase inhibitor core elaboration, e.g., towards GDC-0575 analogs |
Why This Matters
Procurement of a single, dual-functionalized intermediate rather than a simpler scaffold collapses synthetic step-count, which directly reduces labor cost and attrition in parallel medicinal chemistry campaigns.
- [1] Talele, T. T. (2016). The 'Cyclopropane Fragment' in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712-8756. View Source
